N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound of interest in medicinal chemistry and material science. Its molecular formula is with a molecular weight of approximately 366.42 g/mol. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group, typically formed from the reaction of hydrazine with carbonyl compounds.
The compound is primarily sourced through chemical synthesis in laboratory settings. It is classified under organic compounds and specifically as a hydrazone derivative, which has implications in various biological activities. The structural attributes suggest potential applications in pharmaceuticals, particularly as antimicrobial and anti-inflammatory agents.
The synthesis of N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can be achieved through a multi-step process involving the following key reactions:
Technical details regarding the reaction conditions (temperature, solvent choice, and duration) are critical to optimizing yield and purity.
The molecular structure of N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can be represented using various chemical notations:
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NN2
MJYCQLAOTRHYGY-RIYZIHGNSA-N
The structure features a pyrazole ring fused with an aromatic system, contributing to its stability and reactivity profile. The presence of methoxy and methyl groups provides insights into its electronic properties, potentially influencing biological activity.
N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can participate in various chemical reactions:
These reactions are essential for understanding its reactivity and potential transformations in biological systems.
The mechanism of action for N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is hypothesized based on its structural similarities to other bioactive compounds:
N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N'-(4-Methoxybenzylidene)-5-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has several potential applications in scientific research:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: